(1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide
CAS No.:
Cat. No.: VC19794416
Molecular Formula: C17H20BrNO3
Molecular Weight: 366.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20BrNO3 |
|---|---|
| Molecular Weight | 366.2 g/mol |
| IUPAC Name | (1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide |
| Standard InChI | InChI=1S/C17H19NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,14H,7-10H2,1-2H3;1H/t14-,17+;/m1./s1 |
| Standard InChI Key | CDYBLLXNBATMBY-CVLQQERVSA-N |
| Isomeric SMILES | CN1CC[C@@]23C=CC(=O)C[C@H]2OC4=C(C=CC(=C34)C1)OC.Br |
| Canonical SMILES | CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC.Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₇H₂₀BrNO₃, with a molecular weight of 366.2 g/mol. Its IUPAC name reflects the stereochemistry and ring system: (1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide. The structure comprises a tetracyclic core with an oxa (oxygen-containing) and azacyclo (nitrogen-containing) ring system, a methoxy group at position 9, and a methyl group at position 4.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀BrNO₃ |
| Molecular Weight | 366.2 g/mol |
| IUPAC Name | (1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide |
| Canonical SMILES | CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC.Br |
| PubChem CID | 126969566 |
Stereochemical and Functional Group Analysis
The stereochemistry at positions 1S and 12R is critical for its three-dimensional conformation, influencing reactivity and intermolecular interactions. The hydrobromide salt form enhances solubility in polar solvents, a property leveraged in pharmaceutical and materials science applications. The methoxy group contributes electron density to the aromatic system, while the lactone ring (14-one) introduces electrophilic character.
Synthesis and Optimization
Multi-Step Organic Synthesis
The synthesis involves a sequence of controlled reactions to assemble the tetracyclic framework. Key steps include:
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Formation of the Azacyclo Ring: Alkylation of a secondary amine precursor under basic conditions.
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Oxa-Ring Construction: Cyclization via nucleophilic substitution or acid-catalyzed ether formation.
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Lactonization: Intramolecular esterification to form the 14-one moiety.
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Salt Formation: Reaction with hydrobromic acid to yield the hydrobromide salt.
Critical parameters such as temperature (often maintained between 0°C and 80°C), solvent polarity (e.g., dichloromethane or toluene), and reaction time (24–72 hours) are optimized to achieve yields exceeding 60%.
Purification and Monitoring
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Thin-Layer Chromatography (TLC): Used to monitor reaction progress and confirm intermediate purity.
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Column Chromatography: Silica gel columns with gradient elution (hexane/ethyl acetate) isolate the final product.
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Recrystallization: Methanol/water mixtures enhance crystalline purity.
Characterization and Analytical Data
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks at δ 3.3 ppm (methoxy group) and δ 1.2 ppm (methyl group) confirm substituent integration.
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¹³C NMR: Signals at δ 170 ppm (ketone) and δ 55 ppm (methoxy carbon) validate functional groups.
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Infrared (IR) Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch).
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, while differential scanning calorimetry (DSC) shows a melting point of 189°C. These properties suggest suitability for high-temperature applications.
Table 2: Thermal Properties
| Technique | Parameter | Value |
|---|---|---|
| TGA | Decomposition Onset | 215°C |
| DSC | Melting Point | 189°C |
Reactivity and Functional Transformations
Hydrobromide-Specific Reactions
The hydrobromide counterion participates in acid-base reactions, enabling proton transfer in catalytic cycles. For example, deprotonation with potassium carbonate regenerates the free base, which can undergo alkylation or acylation.
Electrophilic Aromatic Substitution
The electron-rich aromatic system undergoes nitration and sulfonation at positions ortho to the methoxy group, though steric hindrance from the tetracyclic framework limits regioselectivity.
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the double bond at position 6(17), yielding a saturated analog with altered conformational dynamics.
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